N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine
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Overview
Description
N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine is an organic compound characterized by the presence of a nitro group and an imine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine typically involves the reaction of 5-nitro-2-aminobenzaldehyde with formaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The imine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, nitroso compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imine group can also participate in covalent bonding with nucleophilic sites in biological molecules, further contributing to its activity .
Comparison with Similar Compounds
Similar Compounds
N-(Methylideneamino)methanimine: A simpler imine compound with similar reactivity but lacking the nitro group.
5-Nitro-2-aminobenzaldehyde: The precursor to N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine, which shares the nitro group but lacks the imine functionality.
Uniqueness
This compound is unique due to the presence of both nitro and imine groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
7474-79-5 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
N-[3-(methylideneamino)-4-nitrophenyl]methanimine |
InChI |
InChI=1S/C8H7N3O2/c1-9-6-3-4-8(11(12)13)7(5-6)10-2/h3-5H,1-2H2 |
InChI Key |
ZKDWWPRNULCLMF-UHFFFAOYSA-N |
Canonical SMILES |
C=NC1=CC(=C(C=C1)[N+](=O)[O-])N=C |
Origin of Product |
United States |
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